molecular formula C26H26FN3O3S B2549783 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea CAS No. 946351-38-8

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Cat. No. B2549783
CAS RN: 946351-38-8
M. Wt: 479.57
InChI Key: SPRVRHZNMHCRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are transcriptional regulators that play a critical role in gene expression and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. JNJ-42756493 has shown promise as a potential therapeutic agent for the treatment of these diseases.

Scientific Research Applications

Inhibition of Thromboxane A2

One study discusses a synthetic sulfonylurea compound's effects on thromboxane A2 (TXA2) synthesis and its receptor, demonstrating inhibitory effects on platelet aggregation and vascular smooth muscle contraction. This compound, though not the exact chemical specified, shares structural similarities with 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, showcasing the potential for similar compounds to modulate platelet activity and vascular responses, potentially offering avenues for therapeutic applications in cardiovascular diseases (Lu et al., 2012).

Synthetic Applications

Research into the synthesis and conversions of related sulfone compounds highlights the chemical versatility and potential for creating complex organic molecules. These studies demonstrate the utility of sulfone derivatives in synthesizing o-quinodimethanes, which are crucial intermediates in organic synthesis, indicating the broader applicability of similar sulfonylurea compounds in synthetic organic chemistry (Lenihan & Shechter, 1999).

Hydroxyl Group Protection in Carbohydrate Chemistry

Another application is seen in the protection of hydroxyl groups within carbohydrate chemistry, where related sulfonyl compounds have been used to safeguard reactive sites during synthesis processes. This method underscores the role of sulfonyl derivatives in facilitating complex carbohydrate synthesis, offering a glimpse into how our specific sulfonylurea compound might be applied in similar synthetic endeavors (Spjut et al., 2010).

Antibacterial Activities

Research on sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to the compound , has shown significant antibacterial activities against rice bacterial leaf blight. This suggests potential agricultural applications of sulfonylurea derivatives in managing plant diseases and enhancing crop protection strategies (Shi et al., 2015).

properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-18-6-5-7-22(16-18)29-26(31)28-14-15-34(32,33)25-19(2)30(24-9-4-3-8-23(24)25)17-20-10-12-21(27)13-11-20/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRVRHZNMHCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.